molecular formula C17H17F3N2O2 B1464085 Ethyl 4-amino-3-{[3-(trifluoromethyl)benzyl]amino}benzoate CAS No. 1354349-32-8

Ethyl 4-amino-3-{[3-(trifluoromethyl)benzyl]amino}benzoate

Cat. No.: B1464085
CAS No.: 1354349-32-8
M. Wt: 338.32 g/mol
InChI Key: XHFUQDMNPHIITM-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-{[3-(trifluoromethyl)benzyl]amino}benzoate is an organic compound with the molecular formula C17H17F3N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-3-{[3-(trifluoromethyl)benzyl]amino}benzoate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-{[3-(trifluoromethyl)benzyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Ethyl 4-amino-3-{[3-(trifluoromethyl)benzyl]amino}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-{[3-(trifluoromethyl)benzyl]amino}benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-3-{[3-(trifluoromethyl)phenyl]amino}benzoate
  • Ethyl 4-amino-3-{[3-(trifluoromethyl)benzyl]amino}benzoate

Uniqueness

This compound is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and physical properties. This makes it more lipophilic and potentially more bioactive compared to similar compounds without the trifluoromethyl group .

Properties

IUPAC Name

ethyl 4-amino-3-[[3-(trifluoromethyl)phenyl]methylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2/c1-2-24-16(23)12-6-7-14(21)15(9-12)22-10-11-4-3-5-13(8-11)17(18,19)20/h3-9,22H,2,10,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFUQDMNPHIITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)NCC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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